

Spectroscopic Profile of Bis(trimethoxysilylpropyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(trimethoxysilylpropyl)amine*

Cat. No.: *B1216377*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Bis(trimethoxysilylpropyl)amine**, a versatile organofunctional silane coupling agent. The information presented herein is essential for the characterization, quality control, and application of this compound in various research and development settings, including materials science and drug delivery systems.

Introduction

Bis(trimethoxysilylpropyl)amine, also known as bis[3-(trimethoxysilyl)propyl]amine, is a bifunctional organosilane possessing two trimethoxysilyl groups and a secondary amine in its structure. This unique combination allows it to act as a coupling agent, adhesion promoter, and surface modifier, capable of bridging inorganic and organic materials. Accurate spectroscopic analysis is paramount for confirming its molecular structure and purity. This guide focuses on its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic signatures.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR and FTIR spectroscopy of **Bis(trimethoxysilylpropyl)amine**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of **Bis(trimethoxysilylpropyl)amine**. The ^1H , ^{13}C , and ^{29}Si NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ^1H NMR Spectroscopic Data for **Bis(trimethoxysilylpropyl)amine**

Chemical Shift (δ) ppm	Assignment
~0.6	Si-CH ₂
~1.5	-CH ₂ -CH ₂ -CH ₂ -
~3.5	-O-CH ₃

Note: The chemical shift of the N-H proton can vary and may appear as a broad singlet.

Table 2: ^{13}C NMR Spectroscopic Data for **Bis(trimethoxysilylpropyl)amine**

Chemical Shift (δ) ppm	Assignment
Data not available in the search results	Si-CH ₂
Data not available in the search results	-CH ₂ -CH ₂ -CH ₂ -
Data not available in the search results	-CH ₂ -N
Data not available in the search results	-O-CH ₃

Table 3: ^{29}Si NMR Spectroscopic Data for **Bis(trimethoxysilylpropyl)amine**

Chemical Shift (δ) ppm	Assignment
Data not available in the search results	(CH ₃ O) ₃ Si-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in **Bis(trimethoxysilylpropyl)amine** by measuring the absorption of infrared radiation.

Table 4: FTIR Spectroscopic Data for **Bis(trimethoxysilylpropyl)amine**

Wavenumber (cm ⁻¹)	Assignment
~3370	N-H stretching[1]
~3200	Secondary amine N-H stretching[2]
2960-2920	C-H stretching (in CH ₃ and CH ₂)
2850-2840	C-H stretching (in OCH ₃)
1530-1490	CH ₂ and CH ₃ bending[2]
~1090	Si-O-C stretching[1]

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and FTIR spectroscopic data for **Bis(trimethoxysilylpropyl)amine**.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of **Bis(trimethoxysilylpropyl)amine**.

Materials:

- **Bis(trimethoxysilylpropyl)amine** sample
- Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ^1H , ^{13}C , and ^{29}Si nuclei.

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **Bis(trimethoxysilylpropyl)amine** directly into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the NMR tube.
 - Cap the NMR tube and gently vortex the sample to ensure complete dissolution and homogeneity.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
 - ^{29}Si NMR: Acquire the spectrum using a proton-decoupled pulse sequence, possibly with a relaxation agent like chromium(III) acetylacetone to shorten the long relaxation times of ^{29}Si nuclei. A significant number of scans will be required.

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).
 - Integrate the signals in the ^1H NMR spectrum.

ATR-FTIR Spectroscopy Protocol

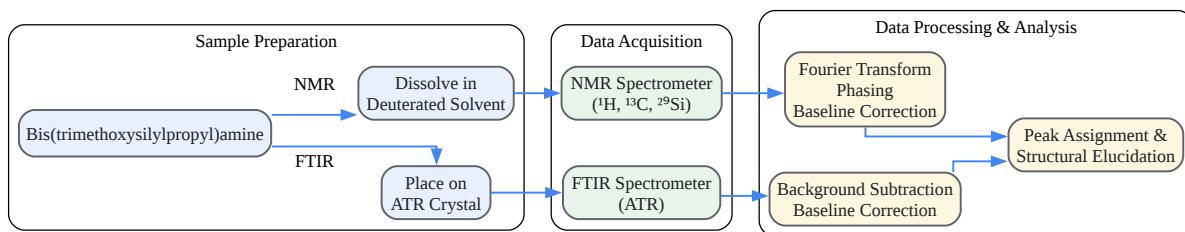
Objective: To obtain the infrared spectrum of liquid **Bis(trimethoxysilylpropyl)amine**.

Materials:

- **Bis(trimethoxysilylpropyl)amine** sample
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

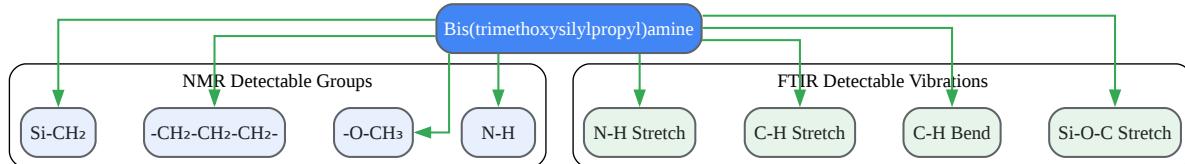
Instrumentation:

- An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).


Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO_2 and water vapor).

- Sample Measurement:
 - Place a small drop of liquid **Bis(trimethoxysilylpropyl)amine** directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
- Data Processing:
 - The spectrometer software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.
 - Identify and label the significant absorption peaks.
- Cleaning:
 - After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.


Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

[Click to download full resolution via product page](#)

General workflow for the spectroscopic analysis of **Bis(trimethoxysilylpropyl)amine**.

[Click to download full resolution via product page](#)

Key functional groups and their detection by NMR and FTIR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(trimethoxysilylpropyl)amine | 82985-35-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Bis(trimethoxysilylpropyl)amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1216377#spectroscopic-data-nmr-ftir-of-bis-trimethoxysilylpropyl-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com